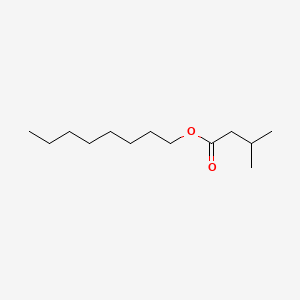

Octyl isovalerate

説明

Significance of Octyl Isovalerate within Ester Chemistry

Within the broader class of esters, this compound serves as a significant subject of study, particularly in the context of flavor and fragrance chemistry. Esters are a class of chemical compounds derived from the reaction of an acid with an alcohol. The specific combination of the alcohol (octanol) and the carboxylic acid (isovaleric acid) in this compound results in its distinct aromatic profile, often described as having notes of apple, pineapple, honey, and rose. thegoodscentscompany.comthegoodscentscompany.com

Research in ester chemistry often focuses on structure-activity relationships, where the molecular structure of a compound is correlated with its physical and sensory properties. The branched-chain nature of the isovalerate group, combined with the eight-carbon chain of the octyl group, contributes to its volatility and odor characteristics, making it a valuable model compound for such studies.

The synthesis of esters, known as esterification, is a fundamental reaction in organic chemistry. This compound can be synthesized through various methods, including traditional chemical synthesis and enzymatic routes. mdpi.com The study of its synthesis provides insights into reaction kinetics, catalyst efficiency, and the development of more sustainable and "green" chemical processes. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H26O2 | nih.gov |

| Molecular Weight | 214.34 g/mol | nih.gov |

| Boiling Point | 249.00 to 251.00 °C @ 760.00 mm Hg | nih.gov |

| Density | 0.862 g/mL at 25 °C | thegoodscentscompany.com |

| IUPAC Name | octyl 3-methylbutanoate | nih.gov |

| Synonyms | Octyl 3-methylbutanoate, Octyl isopentanoate, Isovaleric acid, octyl ester | nih.gov |

Research Trajectories for Alkyl Isovalerate Compounds

The study of this compound is part of a larger body of research on alkyl isovalerates, a family of esters that share the isovalerate functional group. Research in this area follows several key trajectories:

Natural Occurrence and Identification: A significant area of research involves the identification and quantification of alkyl isovalerates in natural products. For instance, various alkyl isovalerates have been identified as volatile components in fruits like strawberries, contributing to their characteristic aroma profiles. sigmaaldrich.com They are also found in essential oils of various plants. researchgate.netnih.gov

Synthesis Methods: There is a strong research interest in the synthesis of alkyl isovalerates, with a particular focus on biocatalysis. The use of enzymes, such as lipases, for esterification is explored as a more environmentally friendly alternative to traditional chemical methods. researchgate.net Research in this area investigates factors influencing reaction yield and efficiency, such as the choice of enzyme, solvent, temperature, and substrate ratios. researchgate.net For example, studies on the enzymatic synthesis of isoamyl isovalerate have explored the optimization of these parameters to maximize product yield. researchgate.net

Sensory Science: Alkyl isovalerates are frequently studied in the context of sensory science to understand their contribution to the flavor and aroma of food and beverages. Their odor thresholds and sensory descriptors are determined through techniques like gas chromatography-olfactometry (GC-O). thegoodscentscompany.com

Table 2: Research on the Synthesis of Alkyl Isovalerates

| Compound | Synthesis Method | Key Research Focus | Reference |

| Isoamyl isovalerate | Enzymatic esterification with immobilized lipase (B570770) | Optimization of reaction parameters (substrate concentration, enzyme concentration, temperature) | researchgate.net |

| Butyl isovalerate | Not specified in provided text | Characterization of organoleptic properties | fragranceu.com |

| Ethyl isovalerate | Not specified in provided text | Characterization of physicochemical and organoleptic properties | sigmaaldrich.com |

| Allyl isovalerate | Not specified in provided text | Investigation of toxicological properties | ca.gov |

Interdisciplinary Research Perspectives on this compound

The study of this compound often lies at the intersection of several scientific disciplines, highlighting its interdisciplinary relevance:

Enzymology and Biotechnology: The enzymatic synthesis of this compound and other alkyl isovalerates is a prime example of the application of biotechnology in chemical production. This research involves the study of enzyme kinetics, immobilization techniques, and the development of bioreactors for efficient and sustainable ester synthesis. researchgate.net

Environmental and Toxicological Science: The environmental fate and potential toxicity of fragrance and flavor compounds, including this compound, are subjects of regulatory and academic scrutiny. Research in this area assesses the biodegradability and potential ecological impact of these compounds. ca.govresearchgate.net

Table 3: Occurrence of this compound and Related Esters in Natural Products

| Compound | Natural Source | Research Context | Reference |

| This compound | Heracleum crenatifolium essential oil | Analysis of essential oil composition | researchgate.net |

| This compound | Haplophyllum tuberculatum essential oil | Analysis of essential oil composition and bioactivity | nih.gov |

| Octyl acetate (B1210297) | Heracleum moellendorffii seed essential oil | Major component identified in the essential oil | asianpubs.org |

| Butyl isovalerate | Not specified in provided text | Used as a flavor and fragrance agent | fragranceu.com |

| Ethyl isovalerate | Not specified in provided text | Used as a flavor and fragrance agent | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

octyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBGRVHGQADOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064847 | |

| Record name | Octyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/apple-pineapple odour | |

| Record name | Octyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/206/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 251.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | Octyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/206/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 (20°/20°) | |

| Record name | Octyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/206/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-58-5 | |

| Record name | Octyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR83HG1KKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution in Biological Systems

Natural Occurrence in Phytochemical Profiles

Octyl isovalerate is a naturally occurring ester found in the chemical makeup of various plants. It is a significant component of the essential oils of several plant species and contributes to the volatile profile of certain fruits and fermented products.

Presence in Plant Essential Oils

The essential oils of numerous plants, particularly within the Apiaceae and Lamiaceae families, contain this compound. Its concentration can vary depending on the plant species, geographical location, and the extraction method used.

Genus Heracleum (e.g., Heracleum paphlagonicum, Heracleum crenatifolium)

Several species within the genus Heracleum have been found to contain this compound in their essential oils. In a study of Turkish endemic Heracleum species, this compound was identified as a constituent in the oil of Heracleum crenatifolium, with its concentration varying from 0.8% to 6.4% depending on the isolation technique used. researchgate.nettandfonline.comcolab.wsanadolu.edu.tr Another analysis of H. crenatifolium identified octyl 3-methyl butyrate (B1204436) (this compound) as a main component of its essential oil. selcuk.edu.tr Research on the essential oil of Heracleum paphlagonicum has also reported the presence of this compound. thegoodscentscompany.comthegoodscentscompany.com

Family Apiaceae (e.g., Elaeosticta glaucescens, Tordylium maximum)

This compound is a noted component in the essential oils of plants from the Apiaceae family. In the essential oil from the roots of Elaeosticta glaucescens, this compound was a major compound, constituting 8.9% of the oil. researchgate.net Similarly, the essential oil from the fruits of Tordylium maximum was found to contain this compound as one of its major constituents. researchgate.netiseoils.com

Genus Nepeta (e.g., Nepeta trachonitica)

Within the Lamiaceae family, the genus Nepeta also exhibits the presence of this compound. An analysis of the essential oil from the aerial parts of Nepeta trachonitica from Turkey identified this compound as one of the components, albeit in a smaller concentration of 0.2%. tandfonline.com

Occurrence in Fermented Plant Products (e.g., black tea)

Data Tables

Table 1: Occurrence of this compound in Plant Essential Oils

| Plant Species | Family | Part Used | Concentration (%) | Reference |

|---|---|---|---|---|

| Heracleum crenatifolium | Apiaceae | - | 0.8 - 6.4 | researchgate.nettandfonline.comcolab.wsanadolu.edu.tr |

| Heracleum paphlagonicum | Apiaceae | Fruit | 0.20 | thegoodscentscompany.com |

| Elaeosticta glaucescens | Apiaceae | Root | 8.9 | researchgate.net |

| Tordylium maximum | Apiaceae | Fruit | Major constituent | researchgate.netiseoils.com |

| Nepeta trachonitica | Lamiaceae | Aerial parts | 0.2 | tandfonline.com |

Table 2: Detection of this compound in Fruit Volatiles

| Fruit | Scientific Name | Finding | Reference |

|---|---|---|---|

| Orange | Citrus sinensis | Detected in fresh juice volatiles | thegoodscentscompany.comchemicalbook.com |

| Wild Strawberry | Fragaria vesca | 0.63% of total aroma components | dergipark.org.tr |

Table 3: Occurrence of this compound in Fermented Products

| Product | Finding | Reference |

|---|---|---|

| Black Tea | Identified as a flavor component | thegoodscentscompany.comfragranceu.com |

Endogenous Formation in Biological Processes

This compound, also known as octyl 3-methylbutanoate, is an organic compound classified as a fatty alcohol ester. hmdb.cahmdb.ca It is formed from the esterification of octanol (B41247) and isovaleric acid. While its primary applications are in the food and fragrance industries, its components are involved in fundamental endogenous biological processes. The formation of this compound and similar esters can occur as intermediates in metabolic pathways or as byproducts of microbial activity.

This compound is associated with fatty acid metabolism. hmdb.cahmdb.ca While the ester itself is not a direct intermediate, its constituent parts, formed upon hydrolysis, are involved in these pathways. Aliphatic esters like this compound are expected to be readily hydrolyzed into their component alcohol (1-octanol) and carboxylic acid (isovaleric acid) in the intestinal tract, blood, and liver. inchem.org

The resulting isovaleric acid is an endogenous substance in humans, serving as an intermediary product in the metabolism of the amino acid leucine (B10760876). inchem.orgeuropa.eu Following its formation from leucine, isovaleric acid enters the fatty acid pathway and the tricarboxylic acid (TCA) cycle for complete metabolization. inchem.org Specifically, isovaleric acid is converted into acetyl-CoA and acetoacetate, which are key molecules in cellular metabolism. inchem.org Acetyl-CoA can then be completely metabolized to carbon dioxide through the TCA cycle. inchem.org

The synthesis of various esters, including branched-chain esters, is a known part of the fatty acid metabolism in plants as well. frontiersin.org In pepper fruit, for example, linoleic and linolenic acids act as precursors for the synthesis of branched aliphatic alcohols and esters. frontiersin.org A series of enzymatic reactions involving fatty acid desaturase (FAD), lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH) produces aldehydes and alcohols from these unsaturated fatty acids. frontiersin.org These alcohols can then be catalyzed by alcohol acyltransferase (AAT) to form a variety of esters. frontiersin.org

Table 1: Metabolic Pathway Connection of this compound Components

| Component | Precursor | Metabolic Pathway | Key Intermediate |

|---|---|---|---|

| Isovaleric Acid | Leucine | Amino Acid Metabolism, Fatty Acid Metabolism | Acetyl-CoA, Acetoacetate |

This table summarizes the involvement of this compound's constituent parts in major metabolic pathways.

This compound is produced as a byproduct of microbial metabolism, particularly during fermentation. Microorganisms such as yeasts and bacteria synthesize a wide array of volatile compounds, including esters, which contribute significantly to the aroma and flavor of fermented foods and beverages like wine, cheese, and fruit juices. mdpi.commdpi.com

During fermentation, microbes utilize precursors like amino acids, fatty acids, and sugars to generate these flavor compounds. nih.gov The formation of esters is a key metabolic process for several reasons: it can be a detoxification mechanism, as esters are often less toxic than their corresponding acid or alcohol precursors; it can serve as an attractant for insects to aid in yeast dispersal; and it is a method for regenerating free Coenzyme A from its conjugates. mdpi.com

Studies on fermented fruit and vegetable juices have shown that microbial metabolism can significantly increase the content of various esters, including octyl esters. nih.gov Similarly, esters are major volatile compounds in wine, formed during alcoholic and malolactic fermentation by yeasts and bacteria. mdpi.com The catabolism of amino acids by yeast, via the Ehrlich pathway, produces higher alcohols which can then be esterified to create esters like isoamyl acetate (B1210297) (from leucine) and isobutyl acetate (from valine). mdpi.com While specific documentation for this compound is part of a broader class, the metabolic machinery for creating various fatty acid esters is a well-established part of the metabolism of many microbes. mdpi.comuni-rostock.de For instance, different bacteria are known to produce small chain alcohols, ketones, and esters as metabolic byproducts. uni-rostock.de

Table 2: Examples of Microorganisms Involved in Ester Production

| Microorganism Type | Example | Metabolic Process | Products |

|---|---|---|---|

| Yeast | Saccharomyces cerevisiae | Alcoholic Fermentation | Higher alcohols, Acetate esters, Ethyl esters |

| Bacteria | Lactic Acid Bacteria | Lactic Acid Fermentation | Esters, Aldehydes, Organic Acids |

This table provides examples of microorganisms known to produce esters as byproducts of their metabolic activities.

Biosynthesis and Metabolic Pathways

Enzymatic Biosynthesis of Esters

The final and critical step in the formation of volatile esters is the enzymatic reaction that joins an alcohol to an acyl moiety. This process is primarily catalyzed by a specific class of enzymes that exhibit selectivity for different substrates, thereby contributing to the diverse array of esters found in nature.

In biological systems, the synthesis of esters occurs through enzymatic reactions, which are more efficient and specific than direct chemical esterification. researchgate.net The two primary enzymatic mechanisms are esterification and alcoholysis. researchgate.net Esterification involves the condensation of an alcohol and a carboxylic acid. researchgate.netnumberanalytics.com However, the more prevalent and thermodynamically favorable pathway for the formation of volatile esters like octyl isovalerate involves not a free carboxylic acid, but an activated form, typically a fatty acyl-coenzyme A (acyl-CoA). researchgate.netresearchgate.net This reaction, catalyzed by transferase enzymes, links the acyl group from acyl-CoA to an alcohol, releasing coenzyme A (CoA-SH) in the process. researchgate.netplos.org The availability of both the alcohol and the acyl-CoA substrates is a key regulatory factor in the rate and type of ester synthesis. numberanalytics.comnih.gov

Alcohol Acyltransferases (AATs) are the principal enzymes responsible for catalyzing the final step in the biosynthesis of many volatile esters in fruits and flowers. plos.orgashs.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. plos.orgresearchgate.net AATs belong to the large BAHD superfamily of acyltransferases, which are involved in the synthesis of various plant secondary metabolites. frontiersin.orgnih.gov

The catalytic mechanism of AATs is dependent on a highly conserved amino acid motif, HXXXD, located in the central part of the protein. plos.org Molecular modeling studies suggest that the reaction proceeds through a ternary complex formed between the enzyme, the alcohol, and the acyl-CoA. plos.org Within this complex, a critical histidine residue in the HXXXD motif acts as a general base, deprotonating the hydroxyl group of the alcohol. plos.org This enhances the nucleophilicity of the alcohol's oxygen atom, which then attacks the carbonyl carbon of the acyl-CoA, leading to the formation of the ester and the release of CoA-SH. plos.orgfrontiersin.org The specificity of different AAT enzymes for various alcohol and acyl-CoA substrates is a major determinant of the unique ester profile of a given fruit or plant species. plos.org

Table 1: Characteristics of Alcohol Acyltransferase (AAT) Enzymes

| Characteristic | Description | References |

| Enzyme Family | BAHD Acyltransferase Superfamily | frontiersin.orgnih.gov |

| Reaction Catalyzed | Alcohol + Acyl-CoA → Ester + CoA-SH | researchgate.netplos.org |

| Typical Molecular Mass | 48 to 55 kDa (monomeric) | plos.org |

| Key Catalytic Motif | HXXXD | plos.org |

| Function | Biosynthesis of volatile esters in fruits and flowers | plos.orgresearchgate.netacs.org |

| Regulation | Substrate availability (alcohols, acyl-CoAs), gene expression | nih.govresearchgate.net |

The production of alcohol precursors, particularly straight-chain alcohols like 1-octanol (B28484), is intricately linked to the lipoxygenase (LOX) pathway. ashs.orgcsic.es This metabolic cascade is activated in plant tissues, often in response to disruption or ripening. csic.esuliege.be The LOX pathway begins with the oxygenation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid, by the enzyme lipoxygenase (LOX) to form fatty acid hydroperoxides. mdpi.comresearchgate.net

These unstable hydroperoxides are then cleaved by a second enzyme, hydroperoxide lyase (HPL). csic.esmdpi.com The action of 13-HPL on 13-hydroperoxides results in the formation of C6 aldehydes (like hexenal) and C12 oxoacids. csic.es The aldehydes produced through this pathway, known as green leaf volatiles (GLVs), are direct precursors to alcohols. uliege.be They can be reduced by the action of alcohol dehydrogenases (ADH) to their corresponding alcohols. ashs.orgcsic.es Therefore, the LOX and HPL pathways provide a direct route for synthesizing the alcohol substrates required by AATs for ester formation, demonstrating a clear metabolic interplay. ashs.org

Table 2: Flow of the Lipoxygenase (LOX) Pathway to Alcohol Precursors

| Step | Substrate(s) | Enzyme | Product(s) | References |

| 1. Oxygenation | Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Lipoxygenase (LOX) | Fatty Acid Hydroperoxides | mdpi.comresearchgate.net |

| 2. Cleavage | Fatty Acid Hydroperoxides | Hydroperoxide Lyase (HPL) | Aldehydes (e.g., Hexanal) + Oxoacids | csic.esmdpi.com |

| 3. Reduction | Aldehydes | Alcohol Dehydrogenase (ADH) | Alcohols (e.g., Hexanol, 1-Octanol) | ashs.orgcsic.es |

Role of Alcohol Acyltransferases (AATs) in Ester Formation

Precursor Metabolism of this compound

The synthesis of this compound is fundamentally dependent on the separate biosynthetic pathways that produce its constituent parts: isovaleric acid and 1-octanol.

Isovaleric acid, a branched-chain fatty acid, is primarily derived from the catabolism of the branched-chain amino acid (BCAA), L-leucine. nih.govbiocrates.com This metabolic process is observed in various organisms, including bacteria and plants. nih.govbiocrates.com The pathway is initiated by a transamination reaction, where the amino group of leucine (B10760876) is transferred to an α-keto acid acceptor (like α-ketoglutarate), producing α-ketoisocaproic acid. nih.gov Subsequently, this α-keto acid is converted to isovaleric acid. nih.gov In some organisms, this conversion is part of a larger process where isovaleryl-CoA is an intermediate. frontiersin.org The accumulation of isovaleric acid can occur when the catabolic pathway is blocked or when it is produced as a final fermentation product. biocrates.comfrontiersin.org Isovaleryl-CoA can then serve as the acyl donor for AAT-catalyzed esterification.

1-Octanol is a fatty alcohol that can be synthesized through several biological routes. In the context of fruit aroma, its formation is often linked to the metabolism of fatty acids. researchgate.netresearchgate.net As described in the LOX pathway, longer-chain fatty acids can be broken down to produce shorter-chain aldehydes. ashs.org These aldehydes are then reduced to their corresponding alcohols by alcohol dehydrogenases (ADH) or aldehyde reductases (AHR). researchgate.net The production of 1-octanol can arise from the reduction of octanal, which itself can be formed from the breakdown of larger fatty acids or via the β-oxidation reversal pathway in some engineered microorganisms. researchgate.netmdpi.com In many plants and fruits, 1-octanol or its esters, such as octyl acetate (B1210297) and this compound, are found as natural volatile components, indicating an active biosynthetic pathway. plos.orgchemdad.comchemicalbook.com

Table 3: Summary of Precursor Biosynthesis for this compound

| Precursor | Starting Metabolite | Key Pathway/Reaction | Key Enzymes | References |

| Isovaleric Acid | L-Leucine | Amino Acid Catabolism | Transaminases, Dehydrogenases | nih.govbiocrates.comfrontiersin.org |

| 1-Octanol | Fatty Acids (e.g., Linoleic Acid) | Fatty Acid Metabolism (LOX Pathway) | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) | ashs.orgcsic.esresearchgate.net |

Fatty Acid and Amino Acid Derived Contributions to Volatile Ester Pathways

The biosynthesis of volatile esters is a convergent process, relying on the availability of alcohol and acyl-CoA precursors, which are generated through various metabolic routes. encyclopedia.pubnih.gov Straight-chain alcohols and the acyl-CoAs for straight-chain esters are primarily derived from fatty acid metabolism, whereas branched-chain esters originate from the catabolism of branched-chain amino acids. encyclopedia.pubmdpi.com

The octanol (B41247) portion of this compound is a straight-chain alcohol, indicating its origin from the fatty acid metabolic pathway. In this pathway, saturated fatty acids undergo β-oxidation, a process that sequentially shortens the fatty acyl-CoA chain by two carbon units in each cycle. mdpi.com These acyl-CoAs can then be reduced by acyl-CoA reductase to form aldehydes, which are subsequently reduced to alcohols by alcohol dehydrogenase (ADH). mdpi.com Alternatively, unsaturated fatty acids like linoleic and linolenic acid can be converted into C6 and C9 aldehydes and alcohols through the lipoxygenase (LOX) pathway. frontiersin.org

The "isovalerate" (or 3-methylbutanoate) portion of the molecule is a branched-chain acyl group, which points to its origin from amino acid catabolism. frontiersin.org Specifically, it is derived from the branched-chain amino acid leucine. inchem.org The catabolism of leucine, often occurring via the Ehrlich pathway, involves a transamination step to form the corresponding α-keto acid (α-ketoisocaproate), catalyzed by a branched-chain amino acid aminotransferase (BCAT). frontiersin.orgresearchgate.net This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA. frontiersin.org

The final step in the biosynthesis of this compound is the esterification reaction, where the alcohol (octanol) and the acyl-CoA (isovaleryl-CoA) are condensed. This reaction is catalyzed by alcohol acyltransferase (AAT) enzymes, which transfer the acyl group from the acyl-CoA to the alcohol, forming the ester and releasing coenzyme A. nih.govmdpi.com The production of these esters is often linked to fruit ripening and contributes significantly to their characteristic aroma profiles. nih.gov

Table 1: Key Precursors and Enzymes in Volatile Ester Biosynthesis

| Component | Precursor Source | Metabolic Pathway | Key Enzymes |

| Alcohol Moiety (e.g., Octanol) | Fatty Acids (e.g., Linoleic Acid, Palmitic Acid) | Fatty Acid Metabolism (β-oxidation, LOX pathway) | Acyl-CoA Reductase, Alcohol Dehydrogenase (ADH), Lipoxygenase (LOX) |

| Acyl Moiety (e.g., Isovalerate) | Amino Acids (e.g., Leucine) | Amino Acid Catabolism (Ehrlich Pathway) | Branched-Chain Amino Acid Aminotransferase (BCAT), Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) |

| Ester Formation | Alcohol + Acyl-CoA | Esterification | Alcohol Acyltransferase (AAT) |

Biotransformation and Catabolism

Once formed, this compound can be broken down through metabolic processes. The primary route for its catabolism involves hydrolysis, followed by the degradation of its constituent parts.

Hydrolysis of Esters by Carboxylesterases

The initial step in the catabolism of this compound is its hydrolysis back into the constituent alcohol (octanol) and carboxylic acid (isovaleric acid). This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs, EC 3.1.1.1). nih.govresearchgate.net These enzymes are ubiquitous in nature, found in mammals, insects, and plants. nih.govoup.comresearchgate.net

Carboxylesterases catalyze the cleavage of ester bonds by the addition of a water molecule. nih.gov The reaction mechanism generally involves a catalytic triad (B1167595) (typically Ser-His-Glu) in the enzyme's active site. researchgate.netmdpi.com The process occurs in two main stages:

Acylation : The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol product (octanol) and forming a covalent acyl-enzyme complex. researchgate.netmdpi.com

Deacylation : A water molecule, activated by the histidine residue, attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the carboxylic acid product (isovaleric acid) and regenerate the free enzyme. researchgate.netmdpi.com

This hydrolysis increases the polarity of the original compound, converting the ester into an alcohol and a carboxylic acid, which can then enter their respective metabolic pathways for further degradation or elimination. nih.gov In humans and other mammals, this process is a key part of xenobiotic metabolism. nih.gov It is expected that esters like this compound are readily hydrolyzed in the intestinal tract, blood, and liver. inchem.org

Microbial Degradation of Isovalerate and Related Compounds

Following hydrolysis, the isovaleric acid component is subject to further breakdown, particularly by microbial communities in anaerobic environments. nih.govnih.gov Isovalerate is a significant intermediate in the anaerobic digestion of proteins and the amino acid leucine. inchem.orgnih.gov Its degradation is often a syntrophic process, requiring the cooperation of different microbial species. nih.gov

Metagenomic studies have identified novel bacteria capable of degrading isovalerate. These include uncultivated members of the Clostridiales and Syntrophaceae families, which act as syntrophic isovalerate oxidizers. nih.gov These bacteria catabolize isovalerate, producing byproducts such as acetate, hydrogen (H₂), and formate. nih.gov

This degradation is energetically challenging and depends on the presence of partner organisms, typically methanogenic archaea, to consume the products. nih.gov Methanogens, such as Methanothrix and Methanosarcina, utilize the acetate, while hydrogenotrophic methanogens like Methanoculleus and Methanobacterium consume the H₂ and formate. nih.govnih.gov This interspecies electron transfer is crucial for making the initial oxidation of isovalerate thermodynamically favorable. nih.gov Certain bacterial strains, such as Pseudomonas citronellolis, utilize a pathway for breaking down methyl-branched fatty acids that involves a CO₂ fixation step, analogous to the isovalerate pathway. researchgate.net

Table 2: Key Microbes in Isovalerate Degradation

| Microbial Group | Role | Metabolic Products/Substrates | Reference |

| Clostridiales (uncultivated) | Syntrophic Isovalerate Oxidation | Produces acetate, H₂, formate | nih.gov |

| Syntrophaceae (uncultivated) | Syntrophic Isovalerate Oxidation | Produces acetate, H₂, formate | nih.gov |

| Methanothrix, Methanosarcina | Acetoclastic Methanogenesis | Consumes acetate | nih.gov |

| Methanoculleus, Methanobacterium | Hydrogenotrophic Methanogenesis | Consumes H₂ and formate | nih.gov |

| Pseudomonas citronellolis | Branched-chain Acid Degradation | Degrades related compounds via an isovalerate-like pathway | researchgate.net |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules. In the context of this compound, this predominantly involves the use of lipases to catalyze the esterification reaction between octanol and isovaleric acid. This approach is favored for its high selectivity and operation under mild conditions, which minimizes the formation of byproducts. mdpi.comresearchgate.net

Lipase-Catalyzed Esterification Reactions

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes widely employed in the synthesis of esters due to their ability to function in non-aqueous environments and their broad substrate specificity. scielo.brnih.gov The synthesis of various flavor esters, including those similar in structure to this compound such as isoamyl isovalerate and octyl acetate, has been extensively studied using lipase (B570770) catalysis. scielo.brscielo.brresearchgate.net

The efficiency of lipase-catalyzed synthesis of esters like this compound is highly dependent on several reaction parameters. Key factors that are typically optimized include enzyme concentration, temperature, and the molar ratio of the substrates (alcohol and acid).

Enzyme Concentration: Increasing the enzyme concentration generally increases the reaction rate up to a certain point. However, an excessive amount of enzyme can lead to mass transfer limitations and agglomeration of the biocatalyst, which may not proportionally increase the product yield and can be uneconomical. scielo.brscielo.brnih.gov For instance, in the synthesis of pentyl nonanoate, increasing the immobilized lipase from 0.1 g to 0.2 g enhanced the conversion, but further increases led to a decrease. scielo.br

Temperature: Temperature influences both the reaction rate and the stability of the lipase. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and reduced activity over time. The optimal temperature for ester synthesis is a balance between these two effects. For example, the maximum molar conversion for octyl acetate was observed at 32°C. nih.gov

Substrate Molar Ratio: The stoichiometry of the reactants significantly affects the equilibrium of the esterification reaction. Often, an excess of one substrate, typically the alcohol, is used to shift the equilibrium towards the formation of the ester. researchgate.net However, very high concentrations of short-chain acids or alcohols can cause enzyme inhibition or inactivation. mdpi.com In the synthesis of octyl formate, a 1:7 molar ratio of formic acid to octanol yielded the highest conversion. mdpi.com

Table 1: Optimization of Reaction Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | General Trend | Example Study (Ester) | Optimal Condition | Reference |

|---|---|---|---|---|

| Enzyme Concentration | Initial increase in rate, followed by a plateau or decrease. | Pentyl nonanoate | 0.2 g immobilized lipase | scielo.br |

| Temperature | Rate increases with temperature until enzyme denaturation occurs. | Octyl acetate | 32°C | nih.gov |

| Substrate Molar Ratio | Excess of one substrate shifts equilibrium to favor product. | Octyl formate | 1:7 (acid:alcohol) | mdpi.com |

Performing enzymatic reactions in solvent-free systems, where the substrates themselves act as the reaction medium, offers significant advantages. These include higher volumetric productivity, reduced downstream processing costs, and the elimination of toxic organic solvents, making the process more environmentally friendly and suitable for food-grade products. scielo.brnih.govnih.gov The synthesis of flavor esters like methyl butyrate (B1204436) and octyl acetate has been successfully demonstrated in solvent-free environments. nih.gov This approach is particularly attractive for industrial applications due to its economic and safety benefits. nih.gov

Immobilization of lipases on solid supports is a key strategy to enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse over multiple batches, which is crucial for cost-effective industrial processes. mdpi.commdpi.com Common supports include resins and beads. mdpi.comscielo.br For example, Lipozyme® RM IM, a commercial lipase from Rhizomucor miehei immobilized on an anion exchange resin, and Novozym® 435, from Candida antarctica lipase B immobilized on acrylic resin, are widely used. scielo.brcsic.es Immobilized enzymes often exhibit improved resistance to temperature and chemical denaturation. researchgate.net Studies on various ester syntheses have shown that immobilized lipases can be reused for multiple cycles while retaining a high percentage of their initial activity. nih.govmdpi.com For instance, an immobilized Rhizopus oryzae lipase retained over 95% of its activity after five to six cycles in the synthesis of methyl butyrate and octyl acetate. nih.gov

Solvent-Free Systems for Biocatalytic Production

Development of Novel Biocatalysts for Ester Production

The search for new and improved biocatalysts is an ongoing area of research. This includes screening for novel lipases from various microbial sources with desired properties such as high activity, stability, and selectivity. researchgate.net Furthermore, protein engineering and immobilization techniques are being developed to create more robust and efficient biocatalysts. For example, coating lipase surfaces with surfactants before immobilization has been shown to improve esterification yields. nih.gov The development of biocatalyst libraries by altering immobilization conditions allows for the screening of the most effective catalyst for a specific reaction. mdpi.com

Chemical Synthesis of this compound

The traditional chemical synthesis of esters like this compound is typically achieved through the Fischer esterification reaction. This method involves reacting isovaleric acid with octanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com The reaction is generally heated to drive the equilibrium towards the formation of the ester by removing the water produced during the reaction. While effective, this method often requires high temperatures and can lead to the formation of by-products, necessitating further purification steps. mdpi.com Octanol itself can be produced industrially through the reduction of octyl aldehyde or the esterification of octanoic acid found in coconut oil. atamanchemicals.com

Synthetic Methodologies and Biocatalysis

Synthetic Methodologies

Acid-catalyzed esterification, widely known as Fischer-Speier esterification, represents a fundamental and extensively utilized method for the synthesis of esters, including octyl isovalerate. csic.es This equilibrium reaction involves the condensation of a carboxylic acid (isovaleric acid) and an alcohol (1-octanol) in the presence of an acid catalyst. csic.esmit.edu The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. mit.edu

The general mechanism for acid-catalyzed esterification proceeds through several key steps:

Protonation of the carbonyl group of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water produced during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus. mit.edu

Commonly used acid catalysts can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Acid Catalysts:

Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are dissolved in the reaction mixture. researchgate.net Sulfuric acid is a particularly effective catalyst due to its strong acidity and its capacity as a dehydrating agent, which helps to shift the reaction equilibrium. csic.esresearchgate.net

While specific studies detailing the use of these catalysts for this compound are not abundant, research on similar esters provides valuable insights into typical reaction conditions. For instance, in the synthesis of other esters, sulfuric acid is often used in catalytic amounts. uakron.edu

Heterogeneous Acid Catalysts:

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of catalyst recovery and reuse, leading to more environmentally friendly and cost-effective processes. mdpi.com These solid acid catalysts can be easily separated from the reaction mixture by simple filtration. csic.es Examples include ion-exchange resins, zeolites, and sulfonated materials. mdpi.comacademie-sciences.frresearchgate.net

Research on the synthesis of similar esters highlights the effectiveness of heterogeneous catalysts. For example, the esterification of isovaleric acid with ethanol (B145695) has been successfully carried out using the ion-exchange resin Amberlyst® 15. A study demonstrated that the conversion of isovaleric acid could be optimized by adjusting the molar ratio of the reactants and the amount of the resin catalyst. academie-sciences.fracademie-sciences.fr

The following table summarizes the findings for the conversion of isovaleric acid with ethanol using Amberlyst® 15, which can be considered analogous to the synthesis of this compound.

| Resin Weight (%mass/ethanol) | Molar Ratio (Ethanol:Isovaleric Acid) | Conversion after 4h (%) | Conversion after 7h (%) |

|---|---|---|---|

| 5 | 1:1 | - | 69 |

| - | 2:1 | 79 | - |

Another relevant study focused on the synthesis of isoamyl isovalerate from isoamyl alcohol and isovaleric acid using a sulfonated organic heteropolyacid salt ([PPSH]ₓH₃₋ₓPW₁₂O₄₀) as a catalyst. researchgate.net This research provides a detailed look at how various parameters affect the yield of the ester, which is structurally similar to this compound. The findings indicate that factors such as the molar ratio of alcohol to acid, the amount of catalyst, the reaction time, and the volume of a water-carrying agent (like cyclohexane) are crucial for maximizing the yield.

The data below illustrates the influence of different reaction conditions on the yield of isoamyl isovalerate.

| Alcohol/Acid Molar Ratio | Catalyst Amount (wt. %) | Reaction Time (h) | Water-Carrying Agent (mL) | Yield (%) |

|---|---|---|---|---|

| 1.2:1 | 5 | 2 | 15 | 85.2 |

| 1:1 | 7 | 2 | 15 | 89.1 |

| 1.2:1 | 7 | 2.5 | 10 | 93.5 |

| 1.1:1 | 6.4 | 2 | 10 | 92.8 |

These examples demonstrate that high yields of isovalerate esters can be achieved through acid-catalyzed esterification. The optimal conditions for the synthesis of this compound would likely be similar, involving the refluxing of isovaleric acid and 1-octanol (B28484) with a suitable acid catalyst, with continuous removal of water to favor product formation. The choice between a homogeneous and a heterogeneous catalyst would depend on the desired process economics and environmental considerations.

Analytical Methodologies for Detection and Characterization

Advanced Chromatographic Techniques

The analysis of volatile and semi-volatile compounds such as octyl isovalerate heavily relies on chromatographic methods. These techniques separate the components of a mixture for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal and powerful technique for the analysis of this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for both the qualitative identification and quantitative measurement of this compound, even in intricate biological and environmental samples.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with various compounds, leading to their separation based on properties like boiling point and polarity. For this compound, a non-polar or semi-polar column is often employed. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST library. The mass spectrum of this compound is characterized by specific ion fragments. For instance, data from the PubChem database shows prominent peaks at m/z 57, 103, 85, 41, and 43 under electron ionization. nih.gov The presence and relative abundance of these fragments are key to its definitive identification.

Quantitative analysis using GC-MS can be performed by creating a calibration curve with standards of known this compound concentrations. This allows for the determination of the compound's concentration in an unknown sample. Studies have successfully quantified this compound in various essential oils, such as those from Heracleum species. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Source |

| Instrument | HITACHI M-80B | nih.gov |

| Ionization Mode | Electron Impact (EI), positive | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Top 5 Peaks (m/z) | 57, 103, 85, 41, 43 | nih.gov |

| Kovats Retention Index | Standard non-polar: 1420, 1425; Standard polar: 1654 | nih.gov |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

While GC-MS is excellent for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds like this compound. jnsciences.orgbg.ac.rs The FID detector is highly sensitive to hydrocarbons and exhibits a linear response over a wide range of concentrations, making it ideal for accurate quantitative work.

In GC-FID, after the compounds are separated on the GC column, they are passed through a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of the analyte. The quantification of this compound is typically performed by comparing the peak area of the analyte in the sample to the peak areas of calibration standards. researchgate.net Often, an internal standard is used to improve the precision and accuracy of the quantification by correcting for variations in injection volume and instrument response.

GC-FID is frequently used in conjunction with GC-MS. GC-MS is first used to identify the compounds in a sample, and then GC-FID is used for accurate quantification of the identified compounds. bg.ac.rsnih.gov For example, the analysis of essential oils from Heracleum species utilized both GC-MS for identification and GC-FID for calculating the percentage composition of constituents, including this compound. researchgate.net

Table 2: GC-FID Conditions for Essential Oil Analysis

| Parameter | Value/Description | Source |

| Instrument | Hewlett-Packard 6890 | jnsciences.org |

| Detector | Flame Ionization Detector (FID) | jnsciences.org |

| Column | HP-Innowax capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) | jnsciences.org |

| Carrier Gas | Nitrogen (N₂) at 1.6 ml/min | jnsciences.org |

| Temperature Program | Isothermal at 35°C for 10 min, then 3°C/min to 205°C, hold for 10 min | jnsciences.org |

Multidimensional Gas Chromatography Approaches

For highly complex samples where standard one-dimensional GC cannot provide adequate separation, multidimensional gas chromatography (MDGC) offers enhanced resolution. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful iteration of this technique. sepsolve.com

In GC×GC, two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) are connected via a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. This results in a significant increase in peak capacity and the ability to separate co-eluting compounds. researchgate.net

The application of GC×GC is particularly beneficial for the analysis of complex volatile profiles in food, beverages, and biological samples where this compound might be a minor component masked by other compounds. mdpi.comnih.gov For instance, the analysis of volatile compounds in wine and beer has demonstrated the superior separation power of GC×GC-MS, allowing for the identification of a much larger number of compounds compared to conventional GC-MS. mdpi.commdpi.com This structured separation, often based on volatility in the first dimension and polarity in the second, can effectively isolate esters like this compound from a complex background, leading to more accurate identification and quantification. sepsolve.com

Sample Preparation and Extraction Protocols

The quality of analytical results is highly dependent on the methods used to prepare and extract the analyte from the sample matrix. Effective sample preparation aims to isolate and concentrate the target compound while removing interfering substances.

Volatile Compound Enrichment Techniques (e.g., Hydrodistillation)

Hydrodistillation is a classic and widely used technique for extracting volatile compounds, such as essential oils, from plant materials. colab.wsmdpi.com This method is particularly relevant for obtaining samples where this compound is a natural constituent, for example, in the essential oils of certain plants from the Heracleum genus. researchgate.net

The process involves co-distilling the plant material with water. The steam carries the volatile compounds, including esters like this compound, out of the plant matrix. The mixture of steam and volatile compounds is then condensed, and the essential oil, which is typically immiscible with water, is separated. Research on Heracleum species has shown that hydrodistillation, among other methods like microwave-assisted hydrodistillation, can be effectively used to extract essential oils containing this compound, with yields varying depending on the specific plant and method used. researchgate.net The percentage of this compound in the essential oil of Heracleum crenatifolium has been reported to be in the range of 0.8–6.4% depending on the extraction technique. researchgate.net

Other enrichment techniques for volatile compounds include headspace analysis, such as static headspace (HS) and headspace solid-phase microextraction (HS-SPME), which are particularly useful for analyzing the aroma profile of food and beverage samples without extensive solvent extraction. bg.ac.rsnih.gov

Matrix Effects in Complex Biological Samples

When analyzing this compound in complex biological samples (e.g., serum, urine, or tissue extracts), the sample matrix can significantly interfere with the analysis, a phenomenon known as the "matrix effect". nih.gov These effects can either suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification. nih.govnih.gov

Matrix effects can arise at various stages of the analytical process. During GC injection, non-volatile components of the matrix can accumulate in the injector liner, creating active sites that may adsorb or cause thermal degradation of the analyte. nih.gov Conversely, a "matrix-induced chromatographic response enhancement" can occur where matrix components block these active sites, leading to improved peak shape and intensity for the analyte. nih.gov In mass spectrometry, co-eluting matrix components can affect the ionization efficiency of the target analyte in the ion source, leading to ion suppression or enhancement. nih.gov

To mitigate matrix effects, several strategies can be employed. These include thorough sample cleanup to remove interfering components, the use of matrix-matched calibration standards, or the use of an internal standard (preferably a stable isotope-labeled version of the analyte) that behaves similarly to the analyte and can compensate for signal variations. shimadzu.com The complexity of biological matrices necessitates careful method development and validation to ensure the accuracy and reliability of quantitative results for compounds like this compound. nih.gov

Ecological and Environmental Significance

Role in Plant Defense Mechanisms and Communication

Volatile organic compounds (VOCs) are crucial for plants, serving as a means of communication with insects, pathogens, and even neighboring plants. researchgate.net Plants can emit these compounds in response to damage from herbivores or pathogens. researchgate.net These volatile signals can directly deter attackers or indirectly protect the plant by attracting the natural enemies of the herbivores. researchgate.net Furthermore, these airborne chemical messages can prime nearby plants for defense or signal other parts of the same plant to activate defense responses. researchgate.net The primary classes of these volatile compounds include terpenoids, phenylpropanoids/benzenoids, and green-leaf volatiles (C6-aldehydes). researchgate.net

Esters like octyl isovalerate are significant components of the complex blend of volatiles that contribute to the aroma of fruits and flowers. nih.gov These scents play a vital role in attracting pollinators. nih.govrsc.org For instance, a variety of esters have been identified in the floral scents of orchids, which are crucial for attracting their specific pollinators. rsc.org In strawberries, esters are key contributors to their characteristic aroma, with compounds like methyl butyrate (B1204436), ethyl butyrate, and octyl acetate (B1210297) being identified. nih.gov

While specific research detailing this compound's direct role in the defense mechanisms of many plants is not extensively documented, its presence in various plant species suggests a potential role. It has been identified in the essential oil of Heracleum paphlagonicum fruit and in wild strawberries. thegoodscentscompany.comthegoodscentscompany.com For example, in certain Heracleum species, this compound is a notable constituent of their essential oils, alongside other esters like octyl acetate and octyl butyrate. researchgate.net The production of such volatiles can be a plant's defense mechanism, often intensified under stress conditions like herbivore attacks. mdpi.com

Environmental Fate and Degradation in Natural Ecosystems

The environmental fate of chemical compounds like this compound is of significant interest. For fragrances and other volatile compounds used indoors, environmental exposure is often considered minimal. regulations.gov However, when released into the environment, their persistence and degradation pathways become important.

Based on Quantitative Structure-Activity Relationship (QSAR) modeling, biodegradation of this compound is expected to occur within days to months. regulations.gov The primary mechanism for the breakdown of esters in the environment is through microbial degradation. researchgate.netd-nb.info

Microbial Communities Involved in Ester Degradation

The breakdown of esters, such as phthalate (B1215562) esters, in the environment is primarily carried out by a diverse range of microorganisms. researchgate.netd-nb.info This degradation process typically begins with the hydrolysis of the ester bond by enzymes called esterases, which results in the formation of an alcohol and a carboxylic acid. d-nb.infonih.gov In the case of this compound, this would yield octanol (B41247) and isovaleric acid.

A variety of bacteria, including both aerobic and anaerobic species, are capable of degrading esters. d-nb.infomdpi.com For example, species from the genera Micrococcus and Bacillus have been shown to produce esterases that hydrolyze medium-chain alkyl phthalate esters. d-nb.info The degradation of certain complex esters can even involve the cooperation of multiple bacterial species. d-nb.info

The rate and extent of degradation can be influenced by several factors. For instance, the presence of surfactants can alter the degradation pattern of di-ester plasticizers, sometimes leading to the accumulation of initial metabolites. mcgill.ca The structure of the ester itself also plays a role; for example, the degradation rate of phthalate esters has been observed to decrease as the length of the molecular chain increases. mdpi.com

Biogeochemical Cycling of Volatile Organic Compounds

Volatile organic compounds (VOCs), including esters like this compound, are integral components of biogeochemical cycles. nies.go.jp These cycles involve the movement and transformation of chemical elements between living organisms, the atmosphere, land, and oceans.

Microorganisms play a critical role as both sources and sinks of VOCs in the environment. confex.commicrobiologysociety.org They are largely responsible for the production, modification, and degradation of biogenic volatile organic compounds (BVOCs). microbiologysociety.org These compounds can influence atmospheric chemistry and climate. confex.comfrontiersin.org

The cycling of VOCs is a complex process. In marine environments, for example, VOCs are produced through biological and photochemical processes. frontiersin.org Their exchange between the ocean and the atmosphere has implications for atmospheric reactivity and the formation of aerosols. frontiersin.org The diel (24-hour) cycle can also influence the concentration of VOCs in surface waters, with some compounds showing increased concentrations during the daytime due to photochemical reactions. frontiersin.org

Methodologies for Environmental Risk Prioritization of Chemical Compounds

To manage the potential risks posed by the vast number of chemical compounds in commerce, various methodologies have been developed to prioritize them for assessment and potential regulation. researchgate.nethesiglobal.org These prioritization schemes are used for several purposes, including establishing research priorities, guiding regulatory action, and targeting pollution prevention efforts. researchgate.net

A common approach involves a multi-step process. Initially, chemicals may be selected from an existing inventory of substances known to be in commerce in a specific region. hesiglobal.org Many schemes then use a quantitative scoring system to rank chemicals. hesiglobal.org This often involves generating separate scores for hazard and exposure, which are then combined to produce a final priority score. hesiglobal.orgacs.org

Several factors are considered in these risk assessments:

Persistence (P): How long the chemical remains in the environment. acs.org

Bioaccumulation (B): The tendency of a chemical to accumulate in living organisms. acs.org

Toxicity (T): The potential of the chemical to cause adverse health effects. acs.org

Quantity (Q) or Exposure: The amount of the chemical produced or to which humans and the environment are exposed. acs.org

Some methodologies, like the one proposed by the Japanese Ministry of Economy, Trade and Industry, involve a screening assessment followed by a more detailed risk assessment for substances designated as "Priority Assessment Chemical Substances". env.go.jp More recent approaches aim to integrate multiple parameters, such as toxicity, exposure level, persistence, and compartment features, into a synthetic risk factor for a more robust evaluation. mdpi.com

Below is an interactive table summarizing some of the approaches to chemical risk prioritization.

| Prioritization Approach | Key Features | Common Applications |

| Hazard and Exposure Scoring | Utilizes quantitative scores for hazard (e.g., toxicity) and exposure (e.g., production volume) which are often combined in a matrix. hesiglobal.orgacs.org | Screening large inventories of existing and new chemicals for regulatory purposes. researchgate.nethesiglobal.org |

| Persistence, Bioaccumulation, and Toxicity (PBT) Criteria | Focuses on identifying chemicals that are persistent, bioaccumulative, and toxic. acs.org | Identifying substances of very high concern that may require authorization or restriction. |

| Holistic Mass Balance Modeling | Integrates persistence, bioaccumulation, toxicity, and quantity (P, B, T, and Q) information to assess chemical exposure, hazard, and risk in a comprehensive model. acs.org | Screening and prioritizing chemicals for both hazard and risk, and guiding monitoring programs. acs.org |

| Synthetic Risk Factor (SRF) | A newer approach that integrates toxicity endpoints, environmental exposure levels, persistence properties, and compartment features into a single risk factor. mdpi.com | Improving the risk assessment of various pollutants in different environmental media. mdpi.com |

Structure Activity Relationships of Isovalerate Esters

Comparative Studies with Structural Analogs (e.g., Hexyl Isovalerate, Isoamyl Isovalerate)

The biochemical interactions and sensory properties of isovalerate esters are significantly influenced by their molecular structure. Comparative studies involving structural analogs of octyl isovalerate, such as hexyl isovalerate and isoamyl isovalerate, provide valuable insights into these relationships.

Isovalerate esters are characterized by the presence of an isovalerate group attached to an alcohol moiety. The length and branching of the alcohol chain, as well as the nature of the ester linkage, play a crucial role in determining the compound's biological activity and flavor profile. For instance, in the context of wine aroma, the formation of various ethyl esters, including ethyl isovalerate, is strain-specific, suggesting differences in the esterase activity of the fermenting organisms. nih.gov

Studies on apple cultivars have identified hexyl isovalerate as a major volatile compound, contributing significantly to the fruit's aroma profile, particularly in later stages of development. mdpi.com The relative abundance of specific esters, such as hexyl isovalerate, can vary between different cultivars, leading to distinct flavor characteristics. mdpi.com Similarly, in certain banana cultivars, isoamyl isovalerate is a key contributor to the characteristic fruity odor. nih.gov

The composition of essential oils from various plant species also highlights the diversity of isovalerate esters. For example, essential oils from Heracleum species can contain a range of esters, with octyl acetate (B1210297) and this compound being notable constituents in some cases. researchgate.netmdpi.com The presence and relative abundance of these esters can be influenced by factors such as the specific plant species and the isolation technique used. researchgate.net

In vitro studies have shown that the rate of hydrolysis of allyl esters is affected by the structure of the ester. Allyl isovalerate, a branched-chain ester, exhibits a slower hydrolysis rate compared to straight-chain allyl esters. industrialchemicals.gov.au This suggests that the branching in the isovalerate moiety can influence the ester's metabolic stability.

The following table provides a comparative overview of this compound and its structural analogs found in various natural sources.

| Compound Name | Natural Source(s) | Reference(s) |

| This compound | Heracleum crenatifolium | researchgate.net |

| Hexyl isovalerate | Apple (Fuji) | mdpi.com |

| Isoamyl isovalerate | Banana | nih.gov |

| Ethyl isovalerate | Wine | nih.govajevonline.org |

| Pentyl isovalerate | Haplophyllum tuberculatum | nih.gov |

Influence of Alkyl Chain Length on Biochemical Interactions

The length of the alkyl chain in isovalerate esters has a profound effect on their physicochemical properties and, consequently, their biochemical interactions. This "chain length effect" is a well-documented phenomenon in various classes of lipids and esters.

Generally, as the alkyl chain length increases, the lipophilicity of the ester increases. This can influence how the molecule interacts with biological membranes and enzymes. For instance, in a series of paliperidone (B428) aliphatic prodrugs, the crystal structure and growth rate were found to be dependent on the length of the alkyl chain. nih.gov Specifically, with an increasing alkyl chain length from C4 to C8, the crystal growth rate increased, which was attributed to decreased viscosity and increased molecular mobility. nih.gov

In the context of antioxidant activity, the length of the acyl chain in resveratrol (B1683913) esters was found to be a critical determinant of their efficacy. mdpi.com In some cases, antioxidant activity increases with chain length up to a certain point, after which it may decrease. This "cut-off effect" is often attributed to reduced mobility and increased steric hindrance of longer-chain esters within the reaction medium. mdpi.com

The reactivity of esters can also be influenced by the length of the alkyl chain. In acid-catalyzed esterification, the reaction rate was observed to decrease as the number of carbons in the linear alkyl chain of the carboxylic acid increased. researchgate.net This was attributed to both polar and steric effects of the alkyl group. researchgate.net

The following table summarizes the general trends observed with increasing alkyl chain length in esters:

| Property | Influence of Increasing Alkyl Chain Length | Reference(s) |

| Lipophilicity | Increases | mdpi.com |

| Crystal Growth Rate | Can increase up to a certain length | nih.gov |

| Antioxidant Activity | Can exhibit a "cut-off effect" | mdpi.com |

| Esterification Rate | Generally decreases | researchgate.net |

Stereochemical Considerations in Ester Functionality

For example, in the case of arnicolide B, a sesquiterpene lactone containing an isovalerate ester moiety, the specific stereochemistry is crucial for its anti-inflammatory and antimicrobial activities. ontosight.ai The defined spatial arrangement of the isovalerate group in relation to the rest of the molecule is essential for its pharmacological properties. ontosight.ai

Similarly, studies on polyacetylenes from the Artemisia genus have shown that the stereochemistry of ester groups attached to the core structure is a key determinant of their biological effects. mdpi.com The axial or equatorial orientation of the ester group can influence the molecule's ability to interact with target proteins. mdpi.com

In the context of toxicity, the stereochemistry of halogenated aliphatic esters plays a role in their mode of action. nih.gov The spatial relationship between the halogen and the carbonyl group of the ester affects the molecule's reactivity and its ability to participate in nucleophilic substitution reactions, which is a key mechanism of their toxicity. nih.gov Steric hindrance around the reactive center, which is influenced by the stereochemistry, can also modulate the toxicity of these esters. nih.gov

Furthermore, the synthesis of ether derivatives of mannopeptimycin glycopeptide antibiotics revealed that the stereochemistry of the resulting isomers had a significant impact on their antibacterial activity. researchgate.net Certain isomers with specific spatial arrangements of the ether and isovalerate ester groups showed enhanced activity compared to the parent compound. researchgate.net

Future Research Directions and Emerging Applications

Systems Biology Approaches to Elucidate Complex Biosynthetic Networks

The biosynthesis of an ester like octyl isovalerate is not the result of a single, linear pathway but rather a complex interplay of multiple metabolic networks that supply its two core precursors: 1-octanol (B28484) and isovaleryl-CoA. A systems biology approach is crucial for a holistic understanding of these intricate cellular processes. This involves the integration of high-throughput 'omics' data—genomics, transcriptomics, proteomics, and metabolomics—to construct and refine predictive metabolic models.

Elucidating the complete biosynthetic network requires mapping the pathways that produce the alcohol and acyl-CoA moieties. nih.gov The 1-octanol precursor is derived from fatty acid metabolism, while isovaleryl-CoA is typically generated from the catabolism of the branched-chain amino acid, leucine (B10760876). Systems-level analysis can identify the precise enzymatic steps, their regulation, and their connection to central carbon metabolism. core.ac.uk For instance, analyzing the flux of carbon from a primary substrate like glucose through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citrate (B86180) cycle is essential to understand how precursors are diverted towards this compound synthesis. core.ac.uk

By comparing the metabolic states of wild-type and engineered production strains, researchers can identify bottlenecks, resource competition with other pathways (such as cell growth or the formation of other secondary metabolites), and previously unknown regulatory interactions. nih.govcore.ac.uk This deep understanding is foundational for designing rational and effective metabolic engineering strategies. The nature of biosynthetic enzymes, where even minor sequence changes can alter product profiles, lends itself to the study of these complex networks. oup.com

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a powerful toolkit to reprogram microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, into efficient cell factories for chemical production. nih.gov The goal for enhancing this compound production is to maximize the intracellular pools of 1-octanol and isovaleryl-CoA and ensure their efficient condensation by an appropriate ester-forming enzyme.

Key metabolic engineering strategies include:

Overexpression of Pathway Enzymes : Increasing the expression of critical enzymes can push metabolic flux towards the desired product. This includes overexpressing genes for acetohydroxyacid synthase (AHAS) and other enzymes in the L-valine biosynthesis pathway to boost isovalerate precursor levels, as well as enzymes in the fatty acid synthesis pathway. researchgate.net Crucially, a highly efficient ester-forming enzyme, such as an alcohol acyltransferase (AAT) or a wax ester synthase with suitable substrate specificity, must be expressed to catalyze the final condensation step. uniprot.orgconicet.gov.ar